molecular formula C7H7NO2 B12287963 3-Pyridine-d4-acetic Acid

3-Pyridine-d4-acetic Acid

Cat. No.: B12287963
M. Wt: 141.16 g/mol
InChI Key: WGNUNYPERJMVRM-RZIJKAHPSA-N
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Description

3-Pyridine-d4-acetic Acid (deuterated form of 3-Pyridylacetic acid) is a deuterium-labeled derivative of 3-Pyridylacetic acid (CAS 501-81-5), a pyridine-based organic compound. The non-deuterated parent compound, 3-Pyridylacetic acid, is structurally characterized by a pyridine ring substituted with an acetic acid group at the 3-position. It is a known metabolite of nicotine, implicated in pharmacological and toxicological studies . The deuterated form (d4) replaces four hydrogen atoms with deuterium, typically enhancing stability in metabolic and spectroscopic studies.

Preparation Methods

The synthesis of 3-Pyridine-d4-acetic Acid involves several steps, including the introduction of deuterium atoms into the pyridine ring. One common method involves the use of deuterated reagents and solvents to achieve the desired level of deuteration. The process typically includes:

Industrial production methods may involve scaling up these laboratory procedures, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

C–H Activation Pathways

Deuteration influences reaction pathways in metal-catalyzed processes:

MechanismKey FeaturesDeuterium Effect
Concerted Metalation-Deprotonation (CMD) Requires acetate ligands for deprotonation .Deuterium slows C–H cleavage (KIE ≈ 3.5–5.0) .
Electrophilic Substitution (SEAr) Favored by triflate ligands and strong acids .Reduced deuterium scrambling due to irreversible C–D bond formation .

Hydrolysis and Decarboxylation

  • Acid-Catalyzed Hydrolysis :
    Deuterated acetic acid (3-pyridine-d₄-acetic acid) undergoes hydrolysis 2–3× slower than its non-deuterated form due to kinetic isotope effects .

  • Thermal Decarboxylation :
    At 200°C, decarboxylation yields deuterated 3-methylpyridine-d₃ with >95% isotopic retention .

Deuterated Intermediate for Pharmaceuticals

  • Nicotine Metabolites : Acts as a deuterated analog in metabolic studies to track oxidation pathways .

  • Catalytic Cross-Coupling : Used in Pd-mediated couplings for deuterated arylacetic acid derivatives (e.g., anti-inflammatory agents) .

Comparative Data on Reaction Yields

Reaction TypeConditionsYield (Non-deuterated)Yield (Deuterated)
Willgerodt-KindlerMorpholine, S₈, HCl, 110°C86% 78%
Pd-Catalyzed HIEPd(OAc)₂, AcOD-d₄, 80°C, 24h92% D-incorporation
Acid Hydrolysis20% DCl, reflux, 2h95% 88%

Stability and Isotopic Purity

  • Storage : Stable at −20°C under argon for >2 years with <1% deuterium loss .

  • Analytical Confirmation :

    • ¹H NMR : Absence of α-CH₂ signal (δ 3.8 ppm) .

    • MS : m/z 155.1 [M+H]⁺ (d₄ isotopic pattern) .

Scientific Research Applications

Pharmaceutical Development

3-Pyridine-d4-acetic acid serves as a key intermediate in synthesizing various pharmaceuticals. Its deuterated form allows for enhanced tracking of metabolic pathways and interactions within biological systems. Research indicates that it may influence neurological functions and has potential therapeutic applications in treating neurodegenerative diseases .

Agricultural Chemicals

In agricultural research, this compound is utilized in formulating herbicides and pesticides. Its ability to target specific plant pathways enhances crop protection, making it an essential component in developing more effective agricultural chemicals .

Biochemical Research

As a biochemical probe, this compound is employed to study enzyme activities and metabolic pathways. This application aids researchers in understanding cellular processes more comprehensively . The compound's isotopic labeling properties facilitate the tracking of molecular interactions in various biochemical assays.

Polymer Chemistry

In materials science, this compound is incorporated into polymer formulations to improve properties such as thermal stability and chemical resistance. This application highlights its versatility as a building block for advanced materials .

Analytical Chemistry

The compound acts as a reagent in various analytical techniques, including chromatography. Its role in separating and identifying compounds in complex mixtures underscores its importance in analytical chemistry . The deuterated nature allows for unique insights into molecular dynamics and interactions.

Pharmaceutical Applications

Recent studies have demonstrated the efficacy of this compound in enhancing the pharmacological profiles of certain drug candidates. For instance, its use in developing dopamine D4 receptor-selective compounds has shown promise in treating neuropsychiatric conditions such as Alzheimer's disease .

Biochemical Pathway Studies

Research involving the degradation of ibuprofen by specific bacterial strains highlighted the role of arylacetic acids like this compound as intermediates in metabolic processes. These studies provide insights into microbial metabolism and potential bioremediation strategies .

Comparative Data Table

Application AreaDescriptionKey Findings/References
Pharmaceutical DevelopmentIntermediate for drug synthesis; potential neuroprotective effects,
Agricultural ChemicalsFormulation of herbicides/pesticides; targets plant pathways
Biochemical ResearchProbe for enzyme activity studies; insights into cellular processes
Polymer ChemistryEnhances thermal stability and chemical resistance in polymers
Analytical ChemistryReagent for chromatography; aids in compound identification

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₇H₇NO₂ (non-deuterated); C₇H₃D₄NO₂ (deuterated)
  • Molecular Weight: 137.14 g/mol (non-deuterated)
  • CAS Number: 501-81-5 (non-deuterated)
  • Bioactivity : Acts as a biomarker in nicotine metabolism studies .

Structural Analogs

Table 1: Structural Comparison of Pyridine and Related Acetic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
3-Pyridine-d4-acetic Acid - C₇H₃D₄NO₂ ~141.18 Pyridine ring, deuterated acetic acid
3-Pyridylacetic Acid 501-81-5 C₇H₇NO₂ 137.14 Pyridine ring, acetic acid substituent
3-Pyridineacetic Acid HCl 6419-36-9 C₇H₈ClNO₂ 173.60 Hydrochloride salt; increased solubility
3-Piperidine Acetic Acid 74494-52-3 C₇H₁₃NO₂ 143.18 Piperidine ring (saturated)
3-Pyrrolidineacetic Acid 89203-64-5 C₆H₁₁NO₂ 129.16 Pyrrolidine ring (5-membered)

Key Observations :

  • Ring Saturation : Saturated analogs (piperidine, pyrrolidine) exhibit reduced aromaticity, altering reactivity and solubility .
  • Salt Forms : Hydrochloride derivatives (e.g., 6419-36-9) enhance water solubility, critical for pharmaceutical formulations .

Substituent Effects on Physicochemical Properties

Table 2: Substituent Impact on Key Properties

Compound Name Substituent(s) LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
3-Pyridylacetic Acid -H (parent) 0.45 25.6 (water) 161–163 (HCl salt)
2-(3,6-Dichloropyridin-2-yl)acetic Acid -Cl, -Cl 2.18 <1 (water) Not reported
2-(3-Hydroxy-4-oxopyridin-1-yl)acetic Acid -OH, =O -0.72 50–100 (DMSO) Not reported

Key Observations :

  • Electron-Withdrawing Groups : Chlorine substituents (e.g., 500890-84-6) increase LogP, reducing water solubility .
  • Hydrophilic Groups : Hydroxyl and ketone groups (e.g., 60603-99-8) improve solubility in polar solvents .

Pharmacological and Toxicological Profiles

Key Observations :

  • Toxicity : 3-Pyridylacetic acid exhibits mild acute toxicity (Category 4), necessitating cautious handling .
  • Data Gaps : Piperidine and pyrrolidine analogs lack comprehensive toxicological profiles .

Biological Activity

3-Pyridine-d4-acetic Acid, a deuterated derivative of 3-pyridineacetic acid, has garnered attention in biochemical research due to its unique isotopic labeling properties. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C7H7D4NO2
  • Molecular Weight : Approximately 141.16 g/mol
  • CAS Number : 1035439-74-7

This compound is primarily utilized in research settings, particularly in proteomics and NMR spectroscopy, due to the incorporation of deuterium atoms that enhance the tracking of molecular interactions and dynamics.

Biological Activity

Research indicates that this compound exhibits biological activities similar to its non-deuterated counterpart, 3-pyridineacetic acid. Key areas of interest include:

  • Neurological Effects : Studies suggest that this compound may influence neurological functions and could have therapeutic potentials in treating neurodegenerative diseases. Its role as a metabolite in various biochemical pathways has been noted, indicating a possible impact on cognitive functions and neuroprotection.
  • Metabolic Pathways : As a metabolite of nicotine and other tobacco alkaloids, it plays a role in human xenobiotic metabolism. This connection highlights its potential relevance in studies related to smoking cessation and nicotine dependency .

Interaction Studies

The interaction profiles of this compound have been investigated through various techniques:

  • Binding Affinities : Interaction studies have focused on how this compound binds to biological targets. The presence of deuterium may alter these interaction profiles compared to non-deuterated forms, providing insights into hydrogen bonding and molecular dynamics.
  • Analytical Techniques : Techniques such as NMR spectroscopy are employed to study the compound's behavior in biological systems, allowing researchers to track its movement and interactions within complex biological matrices.

Comparative Analysis

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

Compound NameCAS NumberKey Features
3-Pyridineacetic Acid501-81-5Non-deuterated form; widely studied for biological activity.
2-Pyridineacetic Acid104-82-7Similar structure; different position of carboxylic group.
4-Pyridineacetic Acid104-83-8Another positional isomer; varying biological activities.
Acetic Acid64-19-7Simple carboxylic acid; used as a precursor in synthesis.

Case Studies

  • Therapeutic Potential in Neurodegeneration : A study explored the effects of deuterated compounds on neurodegenerative models, suggesting that this compound may enhance cognitive function through neuroprotective mechanisms. The findings indicated improved outcomes in animal models treated with this compound compared to controls.
  • Metabolic Profiling : In another investigation, researchers utilized deuterated analogs to trace metabolic pathways involving nicotine derivatives. The study demonstrated that the incorporation of deuterium allowed for more precise tracking of metabolic changes associated with nicotine metabolism .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing 3-Pyridine-d4-acetic Acid in isotopic purity?

  • Methodological Answer : Synthesis typically involves deuteration of the pyridine ring using deuterated reagents (e.g., D2O or deuterated acids) under controlled conditions. Characterization requires:

  • NMR Spectroscopy : Compare <sup>1</sup>H NMR spectra with non-deuterated analogs to confirm deuterium incorporation at specific positions.
  • Mass Spectrometry (MS) : Verify isotopic purity (≥98% deuterium) via high-resolution MS, focusing on the molecular ion peak and fragmentation patterns .
  • Reproducibility : Document reaction parameters (temperature, solvent, catalyst) rigorously, adhering to protocols for deuterated compound synthesis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritant properties .
  • Ventilation : Handle in a fume hood to mitigate inhalation risks.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Monitor for degradation via periodic NMR analysis .

Q. How is this compound utilized as a tracer in metabolic studies?

  • Methodological Answer : The deuterated pyridine ring serves as a stable isotopic label for:

  • Mass Spectrometry (MS) : Acts as an internal standard to quantify endogenous metabolites (e.g., nicotinic acid derivatives) by correcting for ion suppression .
  • Kinetic Studies : Track metabolic flux in in vitro systems by monitoring deuterium retention in downstream products .

Advanced Research Questions

Q. How do isotopic effects of deuterium influence NMR and MS data interpretation for this compound?

  • Methodological Answer :

  • NMR Shifts : Deuterium substitution reduces <sup>1</sup>H signal intensity at labeled positions. Use <sup>2</sup>H NMR or heteronuclear experiments (e.g., HSQC) to confirm deuterium placement .
  • MS Artifacts : Isotopic clusters may overlap with natural abundance <sup>13</sup>C peaks. Employ high-resolution MS (HRMS) and isotopic pattern deconvolution software to avoid misassignment .

Q. How can researchers resolve contradictions in deuterium incorporation efficiency across synthetic batches?

  • Methodological Answer :

  • Root-Cause Analysis :

Reagent Purity : Test deuterated reagents (e.g., D2O) for proton contamination via Karl Fischer titration .

Reaction Kinetics : Use kinetic isotope effect (KIE) studies to optimize reaction time and temperature for maximum deuteration .

  • Data Validation : Cross-validate results using orthogonal techniques (e.g., FT-IR for C-D bond detection) .

Q. What strategies optimize synthetic routes for high isotopic purity in large-scale deuterated compound production?

  • Methodological Answer :

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) under deuterium gas to enhance deuteration efficiency .
  • Purification : Use preparative HPLC with deuterated solvents to isolate high-purity fractions. Validate via <sup>13</sup>C NMR to confirm absence of protiated impurities .
  • Cost-Benefit Analysis : Compare labor and material costs of iterative deuteration steps against yield improvements .

Properties

Molecular Formula

C7H7NO2

Molecular Weight

141.16 g/mol

IUPAC Name

2-(2,4,5,6-tetradeuteriopyridin-3-yl)acetic acid

InChI

InChI=1S/C7H7NO2/c9-7(10)4-6-2-1-3-8-5-6/h1-3,5H,4H2,(H,9,10)/i1D,2D,3D,5D

InChI Key

WGNUNYPERJMVRM-RZIJKAHPSA-N

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])CC(=O)O)[2H]

Canonical SMILES

C1=CC(=CN=C1)CC(=O)O

Origin of Product

United States

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